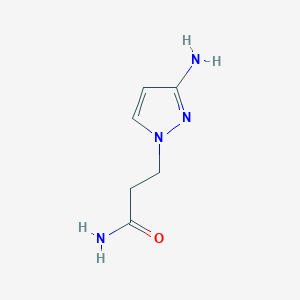

3-(3-amino-1H-pyrazol-1-yl)propanamide

説明

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(3-aminopyrazol-1-yl)propanamide, as established through computational analysis using LexiChem algorithms. This designation follows standard heterocyclic naming conventions where the pyrazole ring system serves as the primary functional unit, with the amino substituent at the 3-position and the propanamide chain attached through the nitrogen atom at the 1-position of the pyrazole ring. The molecular formula C₆H₁₀N₄O indicates the presence of six carbon atoms, ten hydrogen atoms, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 154.17 grams per mole.

Alternative naming conventions include several synonyms documented in chemical databases. The compound is also known as this compound, emphasizing the heterocyclic nature of the pyrazole ring system. Additional nomenclature variations include 1H-Pyrazole-1-propanamide, 3-amino-, which highlights the structural relationship between the pyrazole core and the propanamide substituent. The Chemical Abstracts Service registry number 1184607-75-7 provides a unique identifier for this compound in chemical databases and literature.

The nomenclature system also incorporates standardized identifiers such as the International Chemical Identifier code InChI=1S/C6H10N4O/c7-5-1-3-10(9-5)4-2-6(8)11/h1,3H,2,4H2,(H2,7,9)(H2,8,11) and the corresponding InChI Key DZVIAESJBCREQR-UHFFFAOYSA-N. These computational identifiers provide unambiguous structural representation for database searches and computational modeling applications. The Simplified Molecular Input Line Entry System representation C1=CN(N=C1N)CCC(=O)N offers a concise linear notation that captures the complete molecular connectivity.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits characteristic features of pyrazole-containing compounds with specific conformational preferences determined by intramolecular interactions and steric considerations. Structural analysis of related pyrazole compounds reveals important geometric parameters that influence the overall molecular architecture. In the closely related compound 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, crystallographic studies demonstrate that the pyrazole ring maintains a planar configuration with specific torsional angles that optimize intramolecular hydrogen bonding.

The molecular conformation is significantly influenced by the flexibility of the propyl chain connecting the pyrazole ring to the amide functional group. Torsional angle analysis indicates that the N3—C6—C7—N4 dihedral angle in related structures adopts values near 179.36 degrees, suggesting an extended conformation that minimizes steric hindrance between the aromatic ring system and the amide group. This extended conformation allows for optimal positioning of functional groups for intermolecular interactions while maintaining favorable intramolecular geometric arrangements.

Three-dimensional conformational analysis reveals that the amide functional group can adopt multiple orientations relative to the pyrazole ring system. The carbonyl oxygen atom positioning influences both the molecular dipole moment and the potential for hydrogen bonding interactions. Computational studies suggest that the amide nitrogen atom maintains sp² hybridization, resulting in partial double bond character for the carbon-nitrogen bond and restricted rotation around this axis. The amino group at the 3-position of the pyrazole ring provides additional conformational complexity through potential hydrogen bonding with the amide carbonyl group or through intermolecular interactions with neighboring molecules.

The overall molecular shape is characterized by a non-planar arrangement where the propanamide chain extends away from the pyrazole ring plane. This three-dimensional architecture is stabilized by a combination of electronic effects, including aromatic stabilization of the pyrazole ring and resonance stabilization of the amide functional group. The molecular geometry optimization studies indicate that the compound prefers conformations that minimize steric strain while maximizing favorable electrostatic interactions between polar functional groups.

Crystallographic Data and Solid-State Arrangements

Crystallographic analysis of pyrazole-containing propanamide derivatives provides insights into the solid-state packing arrangements and intermolecular interactions that govern the physical properties of these compounds. While specific crystal structure data for this compound is limited, related structures offer valuable comparative information for understanding the solid-state behavior of this compound class. The compound 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide crystallizes in the triclinic space group P1̄ with specific unit cell parameters that reflect the molecular packing efficiency.

Crystal packing analysis reveals that molecules arrange themselves to optimize hydrogen bonding interactions between amino groups and carbonyl oxygen atoms. The hydrogen bonding network includes both N—H⋯N and N—H⋯O interactions with characteristic bond distances of approximately 3.055 Ångströms for nitrogen-nitrogen contacts and 2.968 Ångströms for nitrogen-oxygen contacts. These intermolecular interactions create linear chain structures that propagate along specific crystallographic axes, contributing to the overall stability of the crystal lattice.

The solid-state arrangement is further stabilized by weak π-π stacking interactions between aromatic ring systems. In related structures, centroid-to-centroid distances of approximately 3.828 Ångströms between pyrazole rings indicate favorable aromatic stacking with interplanar distances of 3.739 Ångströms. These interactions contribute to the formation of three-dimensional supramolecular networks that influence bulk properties such as melting point, solubility, and mechanical strength.

Thermal analysis of crystalline samples provides information about phase transitions and thermal stability. Related pyrazole compounds exhibit melting points in the range of 386 Kelvin to 427 Kelvin, depending on the specific substitution pattern and intermolecular interactions. The crystalline form influences both the dissolution rate and bioavailability of pharmaceutical compounds, making crystallographic characterization essential for understanding structure-property relationships.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shifts and coupling patterns. Proton Nuclear Magnetic Resonance analysis reveals signals corresponding to the protons on the pyrazole ring and the amide group, with specific chemical shifts that reflect the electronic environment of each hydrogen atom. The pyrazole ring protons typically appear in the aromatic region between 6.0 and 8.0 parts per million, with coupling patterns that confirm the substitution pattern on the heterocyclic ring.

The propyl chain connecting the pyrazole ring to the amide functional group exhibits characteristic multipicity patterns in the aliphatic region of the spectrum. The N-CH₂ protons adjacent to the pyrazole nitrogen appear as a triplet due to coupling with the adjacent methylene group, typically around 4.2-4.5 parts per million. The central methylene group of the propyl chain appears as a multiplet reflecting complex coupling interactions with both neighboring carbon atoms. The amide protons appear as a broad singlet or multiplet in the downfield region, typically around 5.5-6.5 parts per million.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The compound exhibits characteristic peaks for the carbonyl stretch of the amide group, typically appearing around 1650-1680 wave numbers per centimeter. The amino group stretching vibrations appear in the 3300-3500 wave numbers per centimeter region, with multiple peaks reflecting symmetric and antisymmetric stretching modes. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wave numbers per centimeter, while aliphatic carbon-hydrogen stretches occur in the 2800-3000 wave numbers per centimeter range.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the amide functional group (mass 44) and loss of the propyl chain, with characteristic pyrazole-containing fragments that confirm the heterocyclic structure. Related compounds such as 3-aminopyrazole show characteristic fragmentation patterns with base peaks and molecular ion peaks that provide comparative data for structural analysis.

Table 1: Key Spectroscopic Data for this compound

| Technique | Parameter | Value | Reference |

|---|---|---|---|

| Nuclear Magnetic Resonance | Pyrazole ring protons | 6.0-8.0 ppm | |

| Nuclear Magnetic Resonance | N-CH₂ protons | 4.2-4.5 ppm | |

| Nuclear Magnetic Resonance | Amide protons | 5.5-6.5 ppm | |

| Infrared Spectroscopy | Carbonyl stretch | 1650-1680 cm⁻¹ | |

| Infrared Spectroscopy | Amino group stretch | 3300-3500 cm⁻¹ | |

| Mass Spectrometry | Molecular ion | m/z 154 |

Table 2: Molecular Identifiers and Physical Properties

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the pyrazole chromophore system. The compound exhibits absorption bands in the ultraviolet region corresponding to π-π* transitions within the aromatic ring system. The amino substituent on the pyrazole ring influences both the position and intensity of these electronic transitions through electron-donating effects that extend the conjugation system. The amide functional group contributes additional electronic transitions, particularly n-π* transitions of the carbonyl group that appear at longer wavelengths.

特性

IUPAC Name |

3-(3-aminopyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c7-5-1-3-10(9-5)4-2-6(8)11/h1,3H,2,4H2,(H2,7,9)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVIAESJBCREQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Acylation of 3-amino-1H-pyrazole

One common and straightforward method involves the reaction of 3-amino-1H-pyrazole with propanoyl chloride or propanoic acid derivatives under controlled conditions to form the amide bond.

-

- Use of propanoyl chloride or activated derivatives (e.g., acid chlorides).

- Presence of a base to neutralize the generated HCl (e.g., triethylamine).

- Solvents such as dichloromethane or tetrahydrofuran.

- Temperature control to avoid side reactions.

-

$$

\text{3-amino-1H-pyrazole} + \text{propanoyl chloride} \xrightarrow{\text{base}} \text{this compound}

$$ Characterization: The product is confirmed by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Alkylation of Pyrazole with Epoxide Intermediates

A more elaborate method involves the synthesis of an oxirane (epoxide) intermediate that is then reacted with pyrazole derivatives:

-

- Preparation of a bromo-substituted acid chloride intermediate.

- Conversion to an oxirane intermediate under basic conditions.

- N-alkylation of pyrazole with the oxirane to yield pyrazol-1-yl-propanamides.

-

A study reported the synthesis of pyrazol-1-yl-propanamides by alkylation of pyrazoles with an oxirane intermediate derived from (R)-3-bromo-2-hydroxy-2-methylpropanoic acid, involving:

Advantages: Allows for structural diversity by varying substituents on the pyrazole ring and the alkylating agent.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Intermediates | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 3-amino-1H-pyrazole, propanoyl chloride | Base (e.g., triethylamine), organic solvent, controlled temperature | Simple, straightforward | Requires handling of acid chlorides, possible side reactions |

| Alkylation via Oxirane Intermediate | Bromo acid chloride, aniline, pyrazole, base | Multi-step, SOCl2, base (K2CO3), organic solvents | Structural diversity, mild conditions | Multi-step synthesis, requires intermediate purification |

Research Findings and Optimization Notes

- Yield and Purity: Direct acylation generally provides good yields with high purity when reaction parameters are optimized (temperature, solvent, stoichiometry).

- Reaction Monitoring: Reaction progress is typically monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.

- Substituent Effects: Variations in pyrazole substituents can influence reactivity and product stability.

- Scale-Up Considerations: Industrial scale-up involves optimizing reagent equivalents, solvent choice, and purification steps to maximize yield and minimize impurities.

Analytical Characterization

- NMR Spectroscopy: Confirms the chemical shifts corresponding to pyrazole protons and amide protons.

- IR Spectroscopy: Shows characteristic amide carbonyl stretch (~1650 cm^-1) and NH2 bending vibrations.

- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with this compound.

化学反応の分析

Types of Reactions

3-(3-amino-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Amines or hydrazines.

Substitution: Various substituted pyrazole derivatives, depending on the nature of the substituent introduced.

科学的研究の応用

3-(3-amino-1H-pyrazol-1-yl)propanamide is a chemical compound with a pyrazole structure, featuring an amino group. Its molecular formula is C6H10N4O. It has a molecular weight of approximately 247.09 g/mol. It is useful as a building block in creating more complex molecules, with potential use in medicinal chemistry.

Applications

3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide has uses across many different fields. Studies indicate that it interacts with molecular targets, especially enzymes involved in metabolic pathways. It can form hydrogen bonds and engage in halogen bonding, enhancing its binding affinity to these targets, leading to potential inhibitory effects that could be harnessed for therapeutic purposes.

- Scientific Research 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide serves as a building block for synthesizing complex heterocyclic compounds in chemistry. It is also explored for potential enzyme interactions in biology.

Structural Similarity

Several compounds bear structural similarities to 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide:

| Compound Name | Key Differences | Unique Features |

|---|---|---|

| 3-Amino-1H-pyrazole | Lacks bromine substitution | Different reactivity and biological activity |

| 4-Bromo-1H-pyrazole | Lacks amino group | Affects ability to form hydrogen bonds |

| This compound | Lacks bromine atom | Results in different chemical properties |

The uniqueness of 3-(3-Amino-4-bromo-1H-pyrazol-1-YL)propanamide lies in the combination of both the amino group and the bromine atom on the pyrazole ring. This dual substitution allows for a wide range of chemical modifications and interactions, making it a versatile compound suitable for various applications.

Pyrazole compounds in drug design

Pyrazole compounds have been used as herbicides, agrochemicals, and as active pharmaceutical agents .

作用機序

The mechanism of action of 3-(3-amino-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring allow the compound to form hydrogen bonds and other interactions with target proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

類似化合物との比較

3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide

- The pyrazole and pyridine rings are nearly coplanar (dihedral angle = 1.87°), facilitating intermolecular interactions .

- Hydrogen Bonding: Forms N–H⋯N and N–H⋯O bonds, creating linear chains along the c-axis. This contrasts with the amino-substituted compound, where additional H-bond donors (NH₂) could enhance supramolecular networking .

- Crystallographic Data :

- Synthesis : Prepared via reactions involving 3-(2-pyridyl)pyrazole intermediates and propanamide derivatives, using SHELX software for structure refinement .

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide

- Structural Differences: Methyl groups at pyrazole 3- and 5-positions increase steric bulk and hydrophobicity compared to the amino group.

- Electronic Effects : Methyl substituents are electron-donating but lack the hydrogen-bonding capability of –NH₂, likely reducing solubility in polar solvents .

- Implications : The dimethyl analog may exhibit lower reactivity in coordination chemistry due to reduced ligand flexibility and H-bonding sites.

3-[3-(1H-Pyrazol-1-yl)propanamido]propanoic Acid

- Functional Group : Replaces the terminal amide (–CONH₂) with a carboxylic acid (–COOH), drastically altering acidity (pKa ~5 vs. ~0–1 for amides) and solubility .

- Applications : The carboxylic acid group enables salt formation or conjugation reactions, making this derivative more suitable for pharmaceutical prodrug designs compared to the amide-terminated target compound.

Comparative Data Table

Implications for Functional Materials and Coordination Chemistry

- Enhanced hydrogen-bonding capacity may improve crystallinity, aiding in the development of supramolecular assemblies or pharmaceutical cocrystals.

生物活性

3-(3-amino-1H-pyrazol-1-yl)propanamide, a compound featuring a pyrazole moiety, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 142.16 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has shown promise in the following areas:

- Enzyme Inhibition: It acts as an inhibitor for cyclin-dependent kinases (CDK), which are crucial in regulating the cell cycle. Inhibitors of CDK2/cyclin A have been investigated for their potential as antitumor agents .

- Selective Androgen Receptor Degradation: Research indicates that pyrazole derivatives can function as selective androgen receptor degraders (SARDs), exhibiting significant antagonistic activity against androgen receptors .

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor properties. For instance, compounds derived from pyrazole scaffolds have shown effective inhibition of cancer cell lines, including A549 (lung cancer) and other tumor models .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 26 | A549 |

| Pyrazole derivative X | 49.85 | Various tumor cells |

Anti-inflammatory Effects

The compound has also been implicated in anti-inflammatory pathways. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .

Study on Anticancer Properties

A recent study explored the synthesis and evaluation of various pyrazole derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. The study highlighted the importance of structural modifications in enhancing biological activity.

Pharmacological Evaluation

Pharmacological characterization of pyrazole derivatives demonstrated their effectiveness as CDK inhibitors, with some compounds showing potent activity against CDK2/Cyclin A complexes. This suggests that this compound could be a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-amino-1H-pyrazol-1-yl)propanamide, and what yields can researchers expect?

- Methodology : The compound can be synthesized via nucleophilic substitution or Michael addition reactions. For example, reacting 3-(2-pyridyl)pyrazole with acrylamide in the presence of NaOH and DMF under reflux conditions yields derivatives like 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide. Recrystallization in ethanol typically achieves ~65% yield .

- Optimization : Adjusting reaction temperature, solvent polarity (e.g., DMF vs. ethanol), and stoichiometry of reactants can improve yields.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Techniques :

- X-ray crystallography (e.g., Rigaku R-AXIS RAPID diffractometer) determines bond lengths (e.g., C–N = 1.34–1.46 Å) and dihedral angles (e.g., pyrazole-pyridine coplanarity: 1.87°) .

- Elemental analysis confirms composition (e.g., C: 60.03%, H: 5.48%, N: 25.86%) .

- FTIR/NMR identifies functional groups (e.g., amide N–H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in its crystal lattice?

- Crystallographic refinement (using SHELXL97) reveals intermolecular N–H⋯N (3.055 Å) and N–H⋯O (2.968 Å) hydrogen bonds, stabilizing 3D supramolecular networks .

- Geometric parameters : Hydrogen-bond angles (e.g., N–H⋯O: 165°) and π-π stacking (centroid distance: 3.828 Å) are quantified via software like SHELXTL .

- Validation : Cross-check thermal displacement parameters (Uiso) and electron density maps to confirm H-atom positioning .

Q. How can researchers resolve contradictions in reported crystallographic data for pyrazole-based propanamide derivatives?

- Data reconciliation : Compare unit cell parameters (e.g., triclinic P1 space group: a = 7.7446 Å, b = 8.3517 Å) across studies to identify measurement discrepancies caused by temperature or radiation source (e.g., MoKα vs. CuKα) .

- Refinement protocols : Use consistent software (e.g., SHELX suite) and constraints (e.g., riding H-atoms) to minimize systematic errors .

Q. What computational approaches are suitable for predicting the coordination behavior of this compound with metal ions?

- DFT calculations : Optimize ligand geometry and evaluate frontier molecular orbitals (HOMO/LUMO) to predict metal-binding sites (e.g., pyrazole N2/N3 atoms) .

- Molecular docking : Simulate interactions with metalloenzymes or receptors using software like AutoDock, leveraging crystallographic data for accuracy .

- MD simulations : Assess stability of metal-ligand complexes in solvent environments (e.g., aqueous vs. DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。